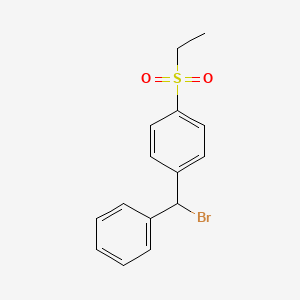
1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene is an organic compound that features a bromophenylmethyl group and an ethylsulphonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene typically involves the bromination of phenylmethyl compounds followed by the introduction of an ethylsulphonyl group. The reaction conditions often require the use of bromine or bromine-containing reagents and a suitable solvent such as dichloromethane. The reaction is usually carried out under controlled temperatures to ensure the selective bromination of the phenylmethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and ethylsulphonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and processes, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chlorophenylmethyl)-4-(ethylsulphonyl)benzene
- 1-(Fluorophenylmethyl)-4-(ethylsulphonyl)benzene
- 1-(Iodophenylmethyl)-4-(ethylsulphonyl)benzene
Uniqueness
1-(Bromophenylmethyl)-4-(ethylsulphonyl)benzene is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
CAS No. |
94231-71-7 |
|---|---|
Molecular Formula |
C15H15BrO2S |
Molecular Weight |
339.2 g/mol |
IUPAC Name |
1-[bromo(phenyl)methyl]-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C15H15BrO2S/c1-2-19(17,18)14-10-8-13(9-11-14)15(16)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3 |
InChI Key |
MCLAVHQBTIMMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




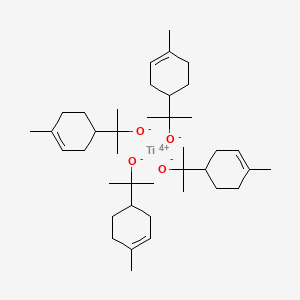
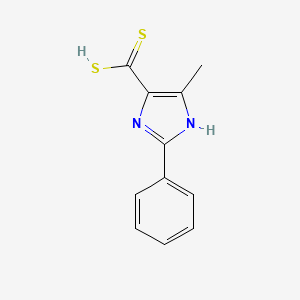
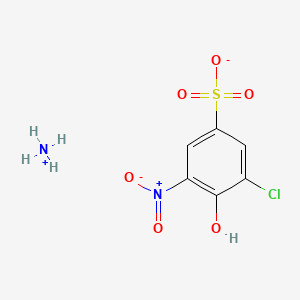
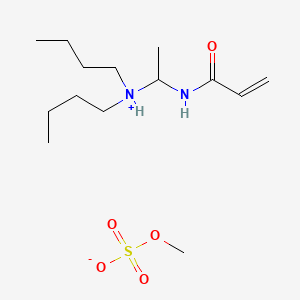

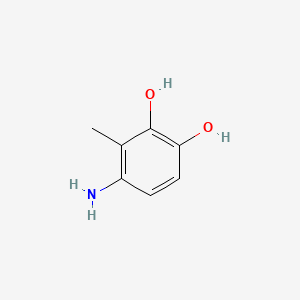

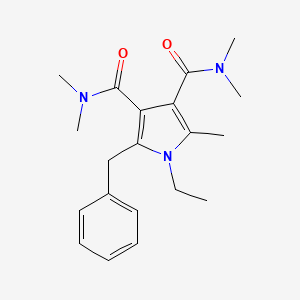
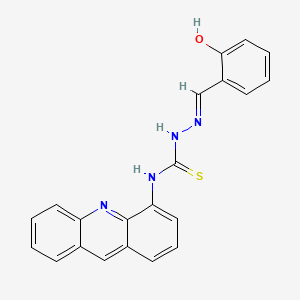
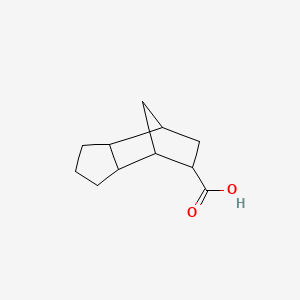

![Spiro[4.5]decane-1,4-dione](/img/structure/B12680722.png)
